![molecular formula C21H24FN3O4S B2880164 Methyl 1-(2-(2-((2-fluorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetyl)piperidine-4-carboxylate CAS No. 1105200-60-9](/img/structure/B2880164.png)
Methyl 1-(2-(2-((2-fluorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetyl)piperidine-4-carboxylate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a thioether, a pyrimidinone, and a carboxylate ester . These functional groups suggest that the compound may have interesting chemical properties and potential applications in various fields, such as pharmaceuticals or materials science.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, given the presence of several different functional groups and a cyclic structure. The pyrimidinone ring and the piperidine ring would contribute to the rigidity of the molecule, while the thioether and ester groups could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the ester group suggests that it would be polar and could potentially form hydrogen bonds .Scientific Research Applications
Pharmacological Properties and Mechanism of Action
One of the prominent applications of the compound in scientific research involves its role in neuropharmacology. Specifically, it has been characterized for its potential in the treatment of major depressive disorder. A study elucidated the pharmacodynamic and pharmacokinetic properties of a structurally related compound, showcasing its high-binding affinity specific to the N-methyl-D-aspartate (NMDA) receptor subunit 2B (GluN2B), an attribute that underscores its potential in modulating depressive disorders. The compound exhibited significant efficacy in preclinical models with an acceptable safety profile, highlighting its therapeutic promise (R. Garner et al., 2015).
Synthetic and Analytical Chemistry
In the realm of synthetic and analytical chemistry, the compound’s derivatives have been explored for their potential applications. This includes the synthesis of analogs with possible in vivo applicability in studying acetylcholinesterase (AChE) activity, although challenges in specificity and distribution were noted in one study (S. Y. Lee et al., 2000). Furthermore, the compound’s framework has been utilized in quantum chemical and molecular dynamic simulation studies, particularly in investigating its corrosion inhibition properties on iron, demonstrating its versatility beyond biological applications (S. Kaya et al., 2016).
Material Science and Corrosion Inhibition
A fascinating application involves the use of piperidine derivatives, closely related to the compound , in material science, particularly in corrosion inhibition. Through quantum chemical calculations and molecular dynamics simulations, these derivatives have shown promise in mitigating the corrosion of iron, suggesting a potential avenue for the development of novel corrosion inhibitors (S. Kaya et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 1-[2-[2-[(2-fluorophenyl)methylsulfanyl]-4-methyl-6-oxo-1H-pyrimidin-5-yl]acetyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O4S/c1-13-16(11-18(26)25-9-7-14(8-10-25)20(28)29-2)19(27)24-21(23-13)30-12-15-5-3-4-6-17(15)22/h3-6,14H,7-12H2,1-2H3,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAMYCILFRHJMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC2=CC=CC=C2F)CC(=O)N3CCC(CC3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(2-(2-((2-fluorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetyl)piperidine-4-carboxylate |
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